molecular formula C7H7N3O B068346 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 163452-68-4

2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B068346
CAS No.: 163452-68-4
M. Wt: 149.15 g/mol
InChI Key: WLRQCGYDZRQNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups .

Scientific Research Applications

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.

    Imidazo[1,5-a]pyridine: Known for its use in pharmaceuticals and agrochemicals.

    Imidazo[1,2-b]pyridazine: Explored for its potential in medicinal chemistry

Uniqueness

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-5-2-3-8-7(11)6(5)10-4/h2-3H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQCGYDZRQNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.